molecular formula C20H34O B14691384 3,7,11,15-Tetramethylhexadeca-6,10,14-trienal CAS No. 32480-09-4

3,7,11,15-Tetramethylhexadeca-6,10,14-trienal

Cat. No.: B14691384
CAS No.: 32480-09-4
M. Wt: 290.5 g/mol
InChI Key: NTBMFUBVSCXRCB-UHFFFAOYSA-N
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Description

3,7,11,15-Tetramethylhexadeca-6,10,14-trienal is an organic compound with a complex structure characterized by multiple double bonds and methyl groups. This compound is part of the larger family of terpenoids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethylhexadeca-6,10,14-trienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the oxidation of a precursor compound, such as a corresponding alcohol or hydrocarbon, using oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions often require a solvent, such as dichloromethane, and may be carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethylhexadeca-6,10,14-trienal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as a halogen or an alkyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products

    Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated compounds, alkylated derivatives, and other substituted products.

Scientific Research Applications

3,7,11,15-Tetramethylhexadeca-6,10,14-trienal has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7,11,15-Tetramethylhexadeca-6,10,14-trienal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfere with cancer cell proliferation by inducing apoptosis.

Comparison with Similar Compounds

3,7,11,15-Tetramethylhexadeca-6,10,14-trienal can be compared with other similar compounds, such as:

    3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: Similar structure but with an additional double bond.

    3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate: A formate ester derivative with similar functional groups.

    Geranyllinalool: A related terpenoid with similar biological activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

3,7,11,15-tetramethylhexadeca-6,10,14-trienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,16,20H,6-8,10,12,14-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBMFUBVSCXRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709213
Record name 3,7,11,15-Tetramethylhexadeca-6,10,14-trienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32480-09-4
Record name 3,7,11,15-Tetramethylhexadeca-6,10,14-trienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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